molecular formula C13H17N3O B13252354 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13252354
M. Wt: 231.29 g/mol
InChI Key: YORAEQHAFXERPL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone core, followed by the introduction of the aminomethyl and cyclopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-one
  • 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one
  • 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-3-one

Uniqueness

Compared to similar compounds, 4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(aminomethyl)-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C13H17N3O/c14-7-10-6-12(17)16(11-3-4-11)13(10)9-2-1-5-15-8-9/h1-2,5,8,10-11,13H,3-4,6-7,14H2

InChI Key

YORAEQHAFXERPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(C(CC2=O)CN)C3=CN=CC=C3

Origin of Product

United States

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